- Electrochemical generation of alkyl and aryl isocyanidesTetrahedron, 1999, 55(31), 9631-9640,
Cas no 935-16-0 (1,4-DIISOCYANOBENZENE)

1,4-DIISOCYANOBENZENE structure
Nombre del producto:1,4-DIISOCYANOBENZENE
Número CAS:935-16-0
MF:C8H4N2
Megavatios:128.130761146545
MDL:MFCD00012383
CID:803677
PubChem ID:24858515
1,4-DIISOCYANOBENZENE Propiedades químicas y físicas
Nombre e identificación
-
- 1,4-DIISOCYANOBENZENE
- 1,4-PHENYLENE DIISOCYANIDE
- Benzene,1,4-diisocyano-
- 1,4-diisocyanobenzol
- 1,4-phenylendiisocyanide
- phenylene-1,4-bisisocyanide
- p-phenylene-1,4-diisocyanate
- TOS-BB-0782
- 1,4-Diisocyanobenzene (ACI)
- p-Phenylene isocyanide (7CI, 8CI)
- p-Diisocyanobenzene
- p-Phenyl diisocyanide
- 4-Isocyanophenylisocyanide
- DB-057409
- 935-16-0
- InChI=1/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6
- AS-81211
- GEO-02803
- W-200529
- DTXSID10377957
- MFCD00012383
- SCHEMBL409015
- 1,4-Phenylenediisocyanide
- AKOS015913089
-
- MDL: MFCD00012383
- Renchi: 1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H
- Clave inchi: IXACFSRTSHAQIX-UHFFFAOYSA-N
- Sonrisas: [C-]#[N+]C1C=CC([N+]#[C-])=CC=1
Atributos calculados
- Calidad precisa: 128.03700
- Masa isotópica única: 128.037448136g/mol
- Recuento atómico isotópico: nothing
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: nothing
- Recuento de unidades de unión covalente: nothing
- Recuento del Centro estereoscópico atómico definido: nothing
- Recuento de centros estereoscópicos atómicos indefinidos: nothing
- Recuento de centros tridimensionales de bonos fijos: nothing
- Conteo indefinido de centros tridimensionales de Bond: nothing
- Carga superficial: nothing
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: nothing
- Superficie del Polo topológico: 8.7Ų
Propiedades experimentales
- Color / forma: Not determined
- Punto de fusión: 160 °C (dec.) (lit.)
- Punto de ebullición: °Cat760mmHg
- Punto de inflamación: °C
- PSA: 0.00000
- Logp: 1.24960
- Disolución: Not determined
1,4-DIISOCYANOBENZENE Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H302 + H312 + H332-H315-H319-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 3335
- Wgk Alemania:3
- Código de categoría de peligro: 20/21/22-36/37/38
- Instrucciones de Seguridad: S26
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R20/21/22
1,4-DIISOCYANOBENZENE Datos Aduaneros
- Código HS:2926909090
- Datos Aduaneros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1,4-DIISOCYANOBENZENE PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1014998-1g |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 1g |
$565 | 2024-06-07 | |
A2B Chem LLC | AB57530-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$153.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1014998-1g |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 1g |
$565 | 2025-02-21 | |
abcr | AB530230-1g |
1,4-Phenylene diisocyanide, 97%; . |
935-16-0 | 97% | 1g |
€330.00 | 2024-04-16 | |
eNovation Chemicals LLC | Y1014998-1g |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 1g |
$565 | 2025-02-27 | |
eNovation Chemicals LLC | Y1014998-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$195 | 2025-02-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 311367-1G |
1,4-DIISOCYANOBENZENE |
935-16-0 | 1g |
¥3777.22 | 2023-12-08 | ||
eNovation Chemicals LLC | Y1014998-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$195 | 2024-06-07 | |
eNovation Chemicals LLC | Y1014998-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$195 | 2025-02-27 |
1,4-DIISOCYANOBENZENE Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Neutral isocyanide-templated assembly of pillar[5]arene [2] and [3]pseudorotaxanesChemical Communications (Cambridge, 2022, 58(52), 7253-7256,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Toluene ; 8 h, reflux
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, 0 °C; 1 h, 0 °C
Referencia
- Synthesis and antiproliferative activity of aromatic and aliphatic bis[aminomethylidene(bisphosphonic)] acidsBioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3475-3479,
Métodos de producción 4
Condiciones de reacción
Referencia
- Radiation enhancement of the catalytic properties of three-dimensional coordination polymers of Ru(II) with diisocyanide ligandsJournal of Molecular Catalysis A: Chemical, 1996, 107(1-3), 207-215,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; 2 h, 55 °C; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
Referencia
- Mild C-F Activation in Perfluorinated Arenes through Photosensitized Insertion of Isonitriles at 350 nmAdvanced Synthesis & Catalysis, 2020, 362(2), 376-383,
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane , Water ; 12 h, 40 °C
Referencia
- Room-Temperature Metal-Free Multicomponent Polymerizations of Elemental Selenium toward Stable Alicyclic Poly(oxaselenolane)s with High Refractive IndexJournal of the American Chemical Society, 2021, 143(38), 15723-15731,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Acetic anhydride ; 2 h, 70 °C; 70 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 8 h, 0 °C
1.3 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 8 h, 0 °C
1.3 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, 0 °C
Referencia
- Pyrimidazole-Based Covalent Organic Frameworks: Integrating Functionality and Ultrastability via Isocyanide ChemistryJournal of the American Chemical Society, 2020, 142(50), 20956-20961,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
Referencia
- Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent-Reaction ApproachChemistrySelect, 2020, 5(38), 11915-11920,
Métodos de producción 10
Condiciones de reacción
Referencia
- Alkyl-substituted phenylene diisonitriles, United States, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Phosgene , Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- Main group compounds. Para-substituted aryl isocyanidesInorganic Syntheses, 2004, 34, 24-29,
1,4-DIISOCYANOBENZENE Raw materials
- Carbonimidic dichloride, (4-isocyanophenyl)-
- n-(4-formamidophenyl)formamide
- Benzenamine, 4-isocyano-
1,4-DIISOCYANOBENZENE Preparation Products
1,4-DIISOCYANOBENZENE Literatura relevante
-
Ryan P. Steele,Robert A. DiStasio Jr,Martin Head-Gordon,Yan Li,Giulia Galli Phys. Chem. Chem. Phys. 2010 12 82
-
Youngku Sohn,Debabrata Pradhan,Jung-Soo Kang,K. T. Leung RSC Adv. 2015 5 31472
-
John Kestell,Rasha Abuflaha,J. Anibal Boscoboinik,Yun Bai,Dennis W. Bennett,Wilfred T. Tysoe Chem. Commun. 2013 49 1422
-
Pablo Espinet,Katerina Soulantica,Jonathan P. H. Charmant,A. Guy Orpen Chem. Commun. 2000 915
-
Jorge A. Boscoboinik,Florencia C. Calaza,Zeesham Habeeb,Dennis W. Bennett,Dario J. Stacchiola,Martin A. Purino,Wilfred T. Tysoe Phys. Chem. Chem. Phys. 2010 12 11624
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:935-16-0)1,4-DIISOCYANOBENZENE

Pureza:99%
Cantidad:1g
Precio ($):196.0